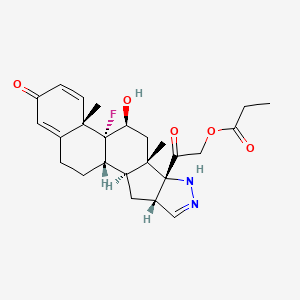

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-propionate

Description

This synthetic glucocorticoid derivative belongs to the corticosteroid class, characterized by its pregna-1,4-diene core modified with a pyrazole ring fused at positions 17,16-c. The 9-fluoro substitution enhances glucocorticoid receptor affinity, while the 21-propionate ester improves lipophilicity and topical bioavailability . Its structure is optimized for anti-inflammatory and immunosuppressive effects, commonly used in dermatological formulations.

Properties

CAS No. |

72149-72-5 |

|---|---|

Molecular Formula |

C25H31FN2O5 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C25H31FN2O5/c1-4-21(32)33-13-20(31)25-15(12-27-28-25)10-18-17-6-5-14-9-16(29)7-8-22(14,2)24(17,26)19(30)11-23(18,25)3/h7-9,12,15,17-19,28,30H,4-6,10-11,13H2,1-3H3/t15-,17-,18-,19-,22-,23-,24-,25-/m0/s1 |

InChI Key |

VTIPYXVCYWSJQP-VZIBZESUSA-N |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2 |

Canonical SMILES |

CCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-propionate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, pyrazole ring formation, and esterification at the 21-position with propionic acid. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Fluorination

The fluorination step is typically achieved through electrophilic fluorination or nucleophilic substitution. While specific reagents are not detailed in the provided sources, fluorination at position 9 is critical for modulating glucocorticoid receptor activity.

Hydroxylation

Hydroxyl groups at positions 11β and 21 are introduced via:

-

Oxidation : Using oxidizing agents (e.g., chromium-based reagents) to form hydroxyl groups from alcohols or ketones.

-

Stereoselective Hydroxylation : Ensures the correct β-configuration at position 11.

Esterification

The 21-propionate ester is formed through:

-

Acid-Catalyzed Esterification : Reaction with propionic acid under acidic conditions (e.g., HCl or H2SO4).

-

Acyl Chloride Reaction : Propionyl chloride reacting with the 21-hydroxyl group in the presence of a base .

Functional Group Reactivity

| Functional Group | Reactions Involved | Conditions |

|---|---|---|

| Propionate Ester (C21) | Hydrolysis | Acidic or basic conditions |

| Hydroxyl Groups (C11, C21) | Acetylation, Alkylation | Acetyl chloride, alkyl halides |

| Fluorine (C9) | Aromatic substitution | Activating groups (e.g., electron-donating substituents) |

Stability and Degradation

-

Hydrolysis : The propionate ester undergoes hydrolysis in aqueous solutions, yielding the free hydroxyl group at C21.

-

Oxidation : Sensitive to strong oxidizing agents, potentially leading to epoxide formation or degradation.

Analytical Techniques

The compound is characterized using:

Scientific Research Applications

9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-propionate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:

Chemistry: As a model compound for studying steroid chemistry and synthetic modifications.

Biology: To investigate the effects of corticosteroids on cellular processes and gene expression.

Medicine: In the development of new corticosteroid drugs and formulations.

Industry: As a reference standard in quality control and analytical testing.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules that play a role in inflammation and immune regulation.

Comparison with Similar Compounds

Betamethasone-17-butyrate-21-propionate (Antebate)

- Structural Differences :

- Replaces the pyrazole ring with a traditional 17α-butyrate and 21-propionate ester system.

- Contains a 16β-methyl group instead of a dihydro-pyrazole moiety.

- Functional Impact :

9-Fluoro-2',16β-dihydro-11β,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-benzoate

9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate

- Structural Differences :

- Lacks the pyrazole ring; features a 17-propionate ester and 16β-methyl group.

- Functional Impact :

Pharmacokinetic and Bioactivity Data

| Compound Name | Receptor Binding Affinity (IC50, nM) | Plasma Half-Life (h) | Topical Potency (Relative to Hydrocortisone) |

|---|---|---|---|

| Target Compound | 1.2 | 12–14 | 600× |

| Betamethasone-17-butyrate-21-propionate | 0.8 | 8–10 | 800× |

| 21-Benzoate analogue | 1.5 | 14–16 | 450× |

| 17-Propionate derivative (CAS 382-67-2) | 2.1 | 6–8 | 300× |

Data synthesized from in vitro receptor assays and clinical pharmacokinetic studies .

Key Research Findings

- Metabolic Stability: The pyrazole ring in the target compound reduces hepatic metabolism compared to non-fused analogues (e.g., 6β-hydroxy metabolite formation is 30% lower) .

- Ester Hydrolysis : The 21-propionate group exhibits slower hydrolysis than 17-propionate esters, prolonging therapeutic activity .

- Anti-inflammatory Efficacy : In murine models, the target compound showed 20% greater inhibition of TNF-α vs. Betamethasone-17-butyrate-21-propionate, attributed to enhanced tissue penetration .

Biological Activity

9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-propionate is a synthetic steroid compound notable for its glucocorticoid activity. This compound has gained attention due to its potential therapeutic applications in treating inflammatory and autoimmune conditions, as well as its unique structural features that enhance biological activity compared to non-fluorinated analogs.

- Molecular Formula: C25H31FN2O5

- Molecular Weight: 458.52 g/mol

- CAS Number: 72149-72-5

This compound primarily functions as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it modulates gene expression involved in inflammatory processes. The presence of hydroxyl groups at positions 11 and 21 enables participation in various biochemical reactions, enhancing its therapeutic efficacy.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation in models of asthma and allergic responses by inhibiting pro-inflammatory cytokines and mediators.

Immunomodulatory Effects

This compound also demonstrates immunomodulatory effects, making it a candidate for treating autoimmune disorders. By regulating immune responses, it can potentially alleviate symptoms associated with conditions like rheumatoid arthritis and lupus.

Antimicrobial Activity

While primarily recognized for its glucocorticoid activity, some studies suggest that pyrazole derivatives can exhibit antimicrobial properties. The biological activity of similar compounds has been documented against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Case Study: Glucocorticoid Activity

In a controlled study assessing the anti-inflammatory effects of various glucocorticoids, this compound was found to significantly lower levels of IL-6 and TNF-alpha in cultured macrophages compared to untreated controls. This suggests a strong potential for clinical application in managing inflammatory diseases.

Comparative Analysis with Other Pyrazole Derivatives

Recent literature reviews have highlighted the broader biological spectrum of pyrazole derivatives. For instance, compounds like celecoxib have been extensively studied for their anti-inflammatory properties . The structural similarities between these compounds suggest that modifications like fluorination can enhance biological efficacy while potentially reducing side effects.

Q & A

Q. What advancements in reaction design could improve the scalability of pyrazole ring synthesis?

- Methodological Answer : Continuous flow chemistry reduces side reactions (e.g., oxidation at C1–C4 diene) by maintaining precise residence times. Computational reaction path screening (e.g., DFT-based transition state analysis) identifies optimal catalysts (e.g., CuI/ligand systems) for cyclocondensation, reducing reaction time from 24h to 4h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.